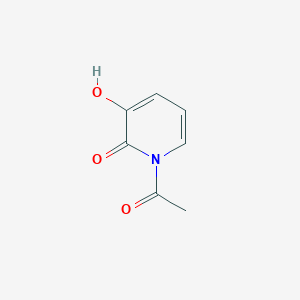

1-acetyl-3-hydroxypyridin-2-one

Description

Contextualization within Hydroxypyridinone Chemical Scaffolds

Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds characterized by a pyridine (B92270) ring bearing one or more hydroxyl groups and a ketone functionality. nih.gov They are recognized as versatile building blocks in medicinal chemistry, largely due to their exceptional ability to form stable complexes with metal ions. nih.govresearchgate.net This metal-chelating property is conferred by the ortho-positioned hydroxyl and keto groups, which act as bidentate ligands, binding to hard metal ions like iron(III). nih.gov

There are three main positional isomers of hydroxypyridinones: 1-hydroxy-2-pyridinones (1,2-HP), 3-hydroxy-2-pyridinones (3,2-HP), and 3-hydroxy-4-pyridinones (3,4-HP). nih.gov The specific arrangement of the functional groups influences the compound's chelating ability and, consequently, its biological activity. nih.gov The 3-hydroxypyridin-2-one (B1229133) core, present in 1-acetyl-3-hydroxypyridin-2-one, is a key structural motif that has been explored for the development of various therapeutic agents.

The synthesis of hydroxypyridinone derivatives is often approached by modifying different positions on the pyridinone ring. nih.gov This allows for the fine-tuning of their physicochemical properties, such as solubility and lipophilicity, which in turn affects their pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, the introduction of an acetyl group at the 1-position, as in this compound, can significantly alter the molecule's electronic and steric characteristics compared to its N-unsubstituted counterparts.

While specific physicochemical data for this compound is not extensively documented in publicly available literature, a comparative analysis with related compounds can offer valuable insights. The table below presents data for the parent compound, 3-hydroxypyridine (B118123), and the closely related N-unsubstituted analog, 3-acetylpyridin-2(1H)-one.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Hydroxypyridine | 109-00-2 | C5H5NO | 95.10 | 125-128 | 280-281 |

| 3-Acetylpyridin-2(1H)-one | 62838-65-7 | C7H7NO2 | 137.14 | Not available | Not available |

| This compound | Not available | C7H7NO3 | 153.13 | Not available | Not available |

Significance and Research Trajectory of the this compound Core

The significance of the 3-hydroxypyridin-2-one core, and by extension this compound, is intrinsically linked to its potential applications in medicinal chemistry, primarily driven by its metal-chelating properties. Research into hydroxypyridinone scaffolds has paved the way for the development of drugs for conditions associated with metal overload. chemicalbook.com For example, deferiprone (B1670187), a 3-hydroxy-4-pyridinone derivative, is an orally active iron chelator used in the treatment of thalassemia. nih.gov

The research trajectory for hydroxypyridinone-based compounds has expanded beyond iron chelation to include a diverse range of therapeutic targets. Scientists have explored their potential as:

Anticancer Agents: Some hydroxypyridinone derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer development. The 3-hydroxypyridin-2-thione scaffold, a sulfur analog of 3-hydroxypyridin-2-one, has shown promise in this area. nih.gov

Enzyme Inhibitors: The metal-chelating ability of hydroxypyridinones makes them suitable candidates for inhibiting metalloenzymes, which play crucial roles in various pathological processes.

Antimicrobial Agents: The potential of hydroxypyridinones to sequester essential metal ions from microorganisms is a strategy being explored for the development of novel antimicrobial drugs.

The introduction of an N-acetyl group in this compound is a key structural modification that can influence its biological activity. The acetyl group can affect the compound's ability to cross biological membranes and may also serve as a handle for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced or novel therapeutic properties. While direct research on this compound is still emerging, the established importance of the hydroxypyridinone scaffold suggests that it is a compound of interest for future investigations in drug discovery and development.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

1-acetyl-3-hydroxypyridin-2-one |

InChI |

InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |

InChI Key |

IFMPLEKNXYHLQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC=C(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Acetyl 3 Hydroxypyridin 2 One and Its Derivatives

Established Synthetic Routes for the 3-Hydroxypyridin-2-one (B1229133) Core

The construction of the 3-hydroxypyridin-2-one core is a critical first step in the synthesis of 1-acetyl-3-hydroxypyridin-2-one. Various synthetic strategies have been developed to access this important heterocyclic system.

Conventional Acetylation Strategies Utilizing 3-Hydroxypyridine (B118123)

A common approach to introduce the acetyl group at the nitrogen of the pyridinone ring involves the direct acetylation of a pre-formed 3-hydroxypyridine derivative. While direct Friedel-Crafts acylation of pyridines is generally challenging due to the electron-deficient nature of the ring, which is further deactivated upon N-acylation, alternative methods have been devised. youtube.com These often involve the use of strong activating conditions or the generation of highly reactive acylating species. youtube.com For instance, the treatment of a 3-hydroxypyridine with acetic anhydride (B1165640) can lead to the desired N-acetylated product. researchgate.net Work-up procedures are crucial to isolate the product without hydrolysis. researchgate.net

One strategy involves performing the acylation with neat acetic anhydride, followed by vacuum removal of excess reagent and the acetic acid byproduct. researchgate.net If solubility is an issue, an anhydrous solvent like dichloromethane (B109758) can be employed. researchgate.net Alternatively, catalytic amounts of a Lewis acid, such as ferric chloride hexahydrate, can accelerate the reaction significantly, often completing within minutes at room temperature. researchgate.net

Catalytic Innovations for Enhanced Selectivity in Pyridinone Synthesis

Catalytic methods have emerged as powerful tools for the synthesis of pyridinone rings with high selectivity and efficiency. Transition metal-catalyzed reactions, in particular, have enabled novel disconnections and milder reaction conditions. For example, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones provides a stereocontrolled route to highly substituted 3-hydroxy-2-piperidinone carboxamides. nih.gov This process involves the selective activation of an acyl C–O bond of a γ-lactone, a previously challenging transformation. nih.gov

The choice of catalyst and ligand is critical for success. For instance, a combination of Pd(TFA)₂ and PPh₃ has been identified as an effective catalyst system for the ring-opening aminolysis of bridged valerolactam-butyrolactones. nih.gov The reaction proceeds through oxidative addition of the palladium catalyst to the acyl C-O bond, followed by trapping with an amine. nih.gov

| Catalyst System | Solvent | Outcome | Reference |

| Pd(TFA)₂ / PPh₃ | 2-Methyltetrahydrofuran (2-MeTHF) | Effective for deconstructive amination | nih.gov |

| None | - | No background ring-opening aminolysis observed | nih.gov |

Cyclization and Cycloaddition Approaches for Pyridinone Ring Formation

Cyclization and cycloaddition reactions represent convergent and atom-economical strategies for the de novo synthesis of the pyridinone ring. acsgcipr.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a fascinating approach to construct the pyridine (B92270) core. acsgcipr.orgnih.gov These reactions, often disfavored thermally, can be facilitated by metal catalysts that provide lower energy pathways. acsgcipr.org

Another powerful method is the Diels-Alder reaction, which involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring that can be subsequently aromatized to the pyridine system. acsgcipr.orgacs.org Inverse electron-demand Diels-Alder reactions, where the nitrogen atom is part of an electron-poor diene, have been particularly successful. acsgcipr.org The initial cycloadduct often extrudes a small neutral molecule to afford the aromatic pyridine ring. acsgcipr.org

Recent developments include the Pd(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids to produce polysubstituted 3-hydroxypyridines. mdpi.com This method offers a regioselective route to diverse 3-hydroxypyridine derivatives. mdpi.com

Green Chemistry Approaches and Utilization of Biomass-Derived Precursors

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to pyridines and their derivatives. rasayanjournal.co.inresearchgate.net These approaches focus on using safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. rasayanjournal.co.in

Biomass has emerged as a promising renewable feedstock for the synthesis of pyridines. acsgcipr.org Furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be converted to piperidine (B6355638) and subsequently to pyridine. nih.govgoogle.com For instance, a ruthenium-cobalt single-atom alloy catalyst has been shown to effectively catalyze the transformation of furfural to piperidine, which can then be dehydrogenated to pyridine. nih.gov Another approach involves the ring-opening of a furfural aqueous solution with chlorine or bromine, followed by reaction with an ammonia (B1221849) sulfamate (B1201201) solution to yield 2-amino-3-hydroxypyridine (B21099) sulfonate, which is then hydrolyzed to 2-amino-3-hydroxypyridine. google.com

Functionalization and Derivatization Strategies for the this compound Moiety

Once the this compound scaffold is synthesized, its further functionalization is crucial for exploring structure-activity relationships and developing new chemical entities.

Regioselective Functionalization of the Pyridinone Ring

The regioselective introduction of substituents onto the pyridinone ring is a key challenge and an area of active research. The electronic nature of the ring and the directing effects of existing substituents play a crucial role in determining the site of functionalization.

Directed metalation, using organolithium or organomagnesium reagents, is a powerful strategy for regioselective C-H functionalization. researchgate.net The choice of the directing group and the metalating agent can control the position of metalation and subsequent reaction with an electrophile. For example, the lithiation of 2-chloropyridine (B119429) at position 3, followed by acylation, can yield 2-chloro-3-benzoyl pyridine in excellent yield. youtube.com

The generation of pyridyne intermediates offers another avenue for regioselective difunctionalization. researchgate.net For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) can lead to a 3,4-pyridyne intermediate, which can then be trapped with various nucleophiles and electrophiles to afford 2,3,4-trisubstituted pyridines. researchgate.net

Furthermore, iridium-catalyzed C-H borylation has been demonstrated as a versatile method for the regioselective functionalization of heterocyclic systems. nih.gov This approach allows for the introduction of a boryl group, which can then be further transformed through various cross-coupling reactions. nih.gov

Incorporation into Complex Molecular Architectures

The 3-hydroxypyridin-2-one (HOPO) moiety serves as a valuable building block in the construction of larger, functional molecules. Its ability to be chemically modified and linked to various scaffolds has led to the development of sophisticated chelators and hybrid compounds.

Peptide Conjugation and Solid-Phase Synthesis of Hydroxypyridinone-Containing Peptides

The integration of hydroxypyridinone (HOPO) units into peptides is a key strategy for developing potent metal chelators. Solid-phase peptide synthesis (SPPS) provides an efficient method for creating these complex molecules. nih.govcsic.es A common approach involves elongating a peptide chain on a solid support, typically a Rink-amide resin, and then introducing the HOPO moiety. csic.es

This is often achieved by using a lysine (B10760008) (Lys) residue within the peptide sequence. The ε-amino group of the lysine side chain is protected with a group like methyltrityl (Mtt), which can be selectively removed under mild acidic conditions (e.g., 2% trifluoroacetic acid in DCM) without cleaving the peptide from the resin. nih.govcsic.es Once the ε-amino group is deprotected, a commercially available derivative such as 4-carboxy-1-hydroxypyridin-2-one (1,2-HOPO-4-COOH) can be coupled to the lysine side chain. csic.escsic.es

Two main strategies for this coupling exist:

Unprotected N-hydroxy group: The 1,2-HOPO-4-COOH can be coupled directly without a protecting group on the N-hydroxyl moiety. This simplifies the synthesis by avoiding an extra deprotection step. csic.escsic.es

Protected N-hydroxy group: Traditionally, the N-hydroxyl group is protected, often with a benzyl (B1604629) (Bzl) group, to prevent side reactions during synthesis. nih.govnih.gov The Bzl group has historically been removed using harsh conditions, but newer methods allow for its concomitant removal with the final cleavage of the peptide from the resin using a friendlier reagent cocktail like TFA-TFMSA-H₂O. nih.govcsic.esnih.gov

| Parameter | Methodology Details for SPPS of HOPO-Peptides | References |

| Solid Support | Fmoc-Rink-amide-PS resin | csic.es |

| Key Amino Acid | Lysine (Lys) with Mtt-protected ε-amino group | csic.es |

| Mtt Removal | 2-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | nih.govcsic.es |

| HOPO Building Block | 4-carboxy-1-hydroxypyridin-2-one (1,2-HOPO-4-COOH) | csic.escsic.es |

| N-OH Protection | Unprotected or Benzyl (Bzl) group | nih.govcsic.esnih.gov |

| Final Cleavage | TFA-TFMSA-H₂O (for Bzl-protected N-OH) | nih.govcsic.esnih.gov |

Synthesis of Dendrimeric and Polymeric Hydroxypyridinone Chelators

To enhance the metal-binding capacity and create multivalent systems, hydroxypyridinone units are incorporated into dendritic and polymeric structures. These architectures can bind multiple metal ions, making them suitable for applications like waste remediation. scispace.commdpi.com

Polymeric Chelators: Polymeric chelators offer another route to high-capacity binding materials. rsc.org A novel approach involves the synthesis of a hexadentate monomeric chelator based on 3-hydroxypyridin-4-one (HPO). This monomer is then copolymerized with a suitable co-monomer, such as 2-hydroxyethyl acrylate (B77674) (HEA), using an initiator like azobisisobutyronitrile (AIBN). rsc.org The resulting polymer possesses multiple HPO units along its chain, capable of binding iron(III) with very high affinity. rsc.org Such polymeric systems hold potential for applications where large-scale metal sequestration is required. mdpi.com

| Architecture | Scaffold/Monomer | HOPO Type | Synthetic Strategy | Key Features | References |

| Dendrimeric | Poly(amidoamine) (PAMAM) | 3,2-HOPO | Attachment of bidentate units to dendrimer surface. | Well-defined structure, high binding capacity per molecule. | scispace.comkcl.ac.uk |

| Dendrimeric | Multi-acid cores | 3,4-HOPO | Convergent/Divergent synthesis of hexadentate units. | High selectivity and affinity for iron(III). | scispace.comkcl.ac.uk |

| Polymeric | 2-hydroxyethyl acrylate (HEA) | 3,4-HOPO | Copolymerization of an HPO-containing monomer. | High overall binding capacity, suitable for bulk applications. | rsc.org |

Design and Synthesis of Hybrid Pyridinone Systems (e.g., Pyridinone-Quinazolinones)

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. rsc.org Hybrid compounds featuring both a pyridinone and a quinazolinone scaffold have been developed to create molecules with potential dual-inhibitory action or enhanced biological activity. researchgate.netnih.govnih.gov

The synthesis of these hybrids can be achieved through multicomponent reactions. For instance, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were synthesized via a one-pot, four-component reaction. nih.gov This reaction involves the fusion of an acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297) at elevated temperatures. nih.gov This approach allows for the efficient construction of a diverse library of hybrid molecules by varying the substituents on the starting materials. nih.govfrontiersin.org The rationale for creating these hybrids is to merge the recognized biological activities of quinazolines, such as their role as kinase inhibitors, with the properties of the pyridinone ring. rsc.orgresearchgate.net

Exploration of Advanced Reaction Mechanisms Relevant to this compound

The reactivity of this compound is governed by the interplay of its functional groups, particularly the acyl group on the nitrogen and the electron-rich pyridinone ring.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including the N-acetyl group of this compound. masterorganicchemistry.com This reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination. libretexts.orgkhanacademy.org

Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acetyl group. This breaks the pi bond of the carbonyl, forming a tetrahedral intermediate where the oxygen carries a negative charge. libretexts.org

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. libretexts.org

In the case of this compound, the N-acetyl group behaves like an amide. When a nucleophile attacks the acetyl carbonyl, the 3-hydroxypyridin-2-one ring acts as the leaving group. The reaction's favorability depends on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com This pathway is crucial for reactions involving the deacetylation of the molecule or the transfer of the acetyl group to another nucleophile.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol and Mannich Reactions)

While the N-acetyl group undergoes nucleophilic acyl substitution, the pyridinone ring itself can participate in carbon-carbon bond-forming reactions like the Aldol and Mannich reactions, which are fundamental for building molecular complexity. mdpi.comcapes.gov.br

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. The electron-rich nature of the 3-hydroxypyridin-2-one ring, particularly at the C4 and C6 positions, makes it a potential candidate for acting as the nucleophilic component in a Mannich-type reaction. This would involve reacting the pyridinone with an aldehyde and an amine (or ammonia) to introduce an aminomethyl group onto the ring.

Aldol Reaction: The classical Aldol reaction involves the reaction of an enolate with a carbonyl compound. While the pyridinone ring itself does not directly participate as the enolate component, substituents attached to the ring could be designed to undergo Aldol reactions. More relevant are modern multicomponent reactions that combine conjugate addition with an Aldol or Mannich reaction. mdpi.com For instance, a Michael acceptor could react with an organometallic reagent, generating an intermediate enolate in situ, which is then trapped by an aldehyde (Aldol variant) or an imine (Mannich variant). mdpi.com The hydroxypyridinone scaffold could be incorporated into any of these components, allowing for the construction of highly functionalized derivatives.

Oxidative Transformations and Cleavage Reactions

The oxidative behavior of the this compound scaffold is of significant interest due to the presence of multiple reactive sites, including the acetyl group, the hydroxyl group, and the electron-rich pyridine ring. While specific studies on the oxidative transformations of this compound are not extensively documented, valuable insights can be drawn from the reactivity of analogous systems, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives.

A review of the chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one highlights that the acetyl group can be a site of oxidation. researchgate.net For instance, the oxidation of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been reported. researchgate.net Such reactions underscore the potential for the acetyl moiety in this compound to be converted into other functional groups under oxidative conditions.

The pyridinone core itself, particularly when substituted with electron-donating groups like a hydroxyl group, is susceptible to oxidative reactions. In some cases, this can lead to the formation of dimeric or polymeric products. While specific oxidative cleavage reactions of the this compound ring are not detailed in the available literature, the general principles of pyridine ring oxidation suggest that strong oxidizing agents could potentially lead to ring opening.

The following table summarizes the types of oxidative transformations observed in related heterocyclic systems, which could be extrapolated to this compound.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Oxidizing Agent | Oxidized acetyl group derivative | researchgate.net |

It is important to note that these are analogous reactions and specific outcomes for this compound would require dedicated experimental investigation.

Intramolecular Nucleophilic Attack Mechanisms

Intramolecular reactions are crucial in the synthesis and transformation of heterocyclic compounds. For derivatives of this compound, intramolecular nucleophilic attack can be a key step in the formation of the pyridinone ring itself or in subsequent modifications.

One relevant example is the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones from 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. researchgate.net This transformation involves a ring-opening reaction that can be considered a form of intramolecular rearrangement, where a nucleophile attacks a carbonyl group, leading to the formation of the final pyridinone product. researchgate.net The reaction is carried out in the presence of 1,2-diethylene glycol, which likely facilitates the process. researchgate.net

The general principle of intramolecular nucleophilic attack is also demonstrated in the iron(III)-catalyzed substitution of enantioenriched secondary and tertiary alcohols by N-centered nucleophiles. scispace.com This methodology leads to the formation of various heterocyclic structures, such as pyrrolidines and tetrahydroquinolines, with a high degree of chirality transfer. scispace.com Although not performed on a pyridinone substrate, this highlights a powerful strategy for forming cyclic compounds through intramolecular nucleophilic attack, a principle applicable to suitably functionalized derivatives of this compound. For instance, a derivative bearing a side chain with a terminal alcohol could potentially undergo cyclization onto the pyridine ring or the acetyl group under appropriate catalytic conditions.

The table below outlines examples of intramolecular reactions in related systems that illustrate the potential for such transformations in derivatives of this compound.

| Precursor System | Reagents and Conditions | Resulting Structure | Mechanism | Reference |

| 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-dione | 1,2-Diethylene glycol | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | Ring-opening via intramolecular attack | researchgate.net |

| 4-((4-methoxyphenyl)amino)-1-phenylbutan-1-ol | Fe(OTf)₃, molecular sieves | 1-(4-methoxyphenyl)-2-phenylpyrrolidine | Intramolecular nucleophilic substitution | scispace.com |

These examples provide a framework for understanding the potential intramolecular nucleophilic attack mechanisms that derivatives of this compound could undergo, leading to novel and complex heterocyclic structures.

Coordination Chemistry and Metal Ligand Interactions of 1 Acetyl 3 Hydroxypyridin 2 One

Fundamental Principles of 1-Acetyl-3-hydroxypyridin-2-one as a Chelating Ligand

Hydroxypyridinones, including the this compound variant, are a class of heterocyclic metal chelators that have been a subject of scientific inquiry for approximately five decades, initially for their potential in sequestering actinides like plutonium. mdpi.com The core structure of these ligands, a 6-membered N-heterocycle, features ortho-positioned keto and hydroxy groups with two exocyclic oxygen donor atoms. This arrangement enables the formation of highly stable complexes with hard metal ions. mdpi.com

Bidentate Chelation Motifs and Coordination Modes

This compound and its parent compound, 3-hydroxypyridin-2-one (B1229133) (3,2-HOPO), function as bidentate ligands. mdpi.comrsc.org This means they use two donor atoms to bind to a central metal ion. The key donor atoms are the deprotonated hydroxyl oxygen and the carbonyl oxygen of the pyridinone ring. This O,O-donor set allows for the formation of a stable five-membered chelate ring with a metal ion. mdpi.com

The coordination of these bidentate ligands to a metal ion, such as iron(III), typically results in the formation of a 3:1 complex, where three individual hydroxypyridinone ligands coordinate to a single metal center to satisfy its coordination requirements, often leading to an octahedral geometry. kcl.ac.uk The stability of these complexes is a crucial aspect of their function.

Different classes of hydroxypyridinones, such as 1-hydroxy-2-pyridinones (1,2-HP), 3-hydroxy-2-pyridinones (3,2-HP), and 3-hydroxy-4-pyridinones (3,4-HP), exhibit varying affinities for metal ions. mdpi.com For instance, while bidentate 1,2-HOPOs and 3,2-HOPOs are not considered potent enough as individual iron scavengers due to their pFe³⁺ values, they become powerful chelating agents when incorporated into multidentate ligands. kcl.ac.ukscispace.com

The table below presents a comparison of the iron(III) affinity constants for different bidentate hydroxypyridinone ligands.

| Ligand | pKa1 | pKa2 | logβ₃ | pFe³⁺ |

| Acetohydroxamic acid | - | 9.4 | 28.3 | 13 |

| 1-Hydroxypyridin-2-one | - | 5.8 | 27 | 16 |

| 1-Methyl-3-hydroxypyridin-2-one | 0.2 | 8.6 | 32 | 16 |

| 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone) | 3.6 | 9.9 | 37.2 | 20.5 |

| Table 1: pKa values and iron(III) affinity constants of acetohydroxamic acid and three different HOPOs. kcl.ac.ukscispace.com |

Design and Synthesis of Multi-dentate Hydroxypyridinone Ligands

To enhance the metal chelation capacity of simple bidentate hydroxypyridinone ligands, extensive research has focused on developing polydentate chelators. mdpi.com This involves attaching two, three, or four bidentate hydroxypyridinone units to various backbone structures, which can be linear, tripodal, tetrapodal, or cyclic. mdpi.com This approach improves the thermodynamic and kinetic stability of the resulting metal complexes. mdpi.com

Tetradentate ligands bind four donor atoms to a central metal atom. wikipedia.org These can be designed with linear, ring, or tripodal topologies. wikipedia.org In the context of hydroxypyridinones, tetradentate systems are created by linking two bidentate HOPO units. mdpi.com For example, tetradentate ligands incorporating 1-methyl-3,2-hydroxypyridinone (Me-3,2-HOPO) have been synthesized and studied. acs.org One such ligand, 5-LIO(Me-3,2-HOPO), has shown to be effective and have low toxicity. hopotx.com The synthesis of these multidentate ligands often involves coupling the hydroxypyridinone moiety to a suitable scaffold. nih.gov

Hexadentate ligands offer six donor atoms for coordination and can form highly stable 1:1 complexes with metal ions like iron(III), which favors an octahedral stereochemistry. kcl.ac.uk The design of hexadentate hydroxypyridinone chelators can follow two main structural approaches: linear and tripodal. kcl.ac.uk

Tripodal hexadentate ligands have been synthesized by attaching three bidentate hydroxypyridinone units to a central tripodal backbone, such as tris(2-aminoethyl)amine (B1216632) (TREN). acs.orgnih.gov For instance, a series of tripodal, hexadentate ligands incorporating 1-methyl-3,2-hydroxypyridinone (Me-3,2-HOPO) have been reported. acs.org The synthesis involves conjugating the bidentate ligand to a tripodal acid. rsc.org The resulting ligands, such as TREN-(Me-3,2-HOPO), have demonstrated effectiveness in metal chelation. hopotx.com

The table below shows the protonation constants and iron-chelate stability for a series of tripodal hexadentate Me-3,2-HOPO ligands with varying cap sizes.

| Ligand Derivative | log β₀₁₄ | log β₁₁₀ |

| TREN | 25.95 | 26.8 |

| TR322 | 26.35 | 26.2 |

| TR332 | 26.93 | 26.42 |

| TRPN | 27.53 | 24.48 |

| Table 2: Protonation constants and iron-chelate stability of tripodal hexadentate Me-3,2-HOPO ligands. acs.org |

Octadentate ligands provide eight donor atoms and are particularly effective for chelating larger metal ions, such as actinides. kcl.ac.uk A notable example is the linear octadentate ligand 3,4,3-LI(1,2-HOPO), which is based on a spermine (B22157) backbone and has proven to be a highly effective agent for the decorporation of plutonium. hopotx.comnih.gov The design of these ligands involves linking four bidentate hydroxypyridinone units to a linear or tetrapodal scaffold. mdpi.com The synthesis of such complex molecules requires multi-step procedures. rsc.org

Control of Stereochemistry in Resulting Metal Complexes

The stereochemistry of the resulting metal complexes is a critical factor that influences their properties and biological activity. kcl.ac.uk For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral, depending on the coordination number. ntu.edu.sg

With bidentate ligands like this compound, the formation of a 3:1 complex with a metal ion like iron(III) typically leads to an octahedral geometry. kcl.ac.uk In such complexes, geometric isomerism (cis/trans) is possible. ntu.edu.sg

For multidentate ligands, the stereochemistry is largely dictated by the structure of the backbone. For instance, in hexadentate terephthalamide(bis-hydroxypyridinone) ligands, the rigidity of the linker between the chelating units influences the equality of the equatorial U-O bonding in uranyl complexes. nih.gov The design of the ligand scaffold, whether it is linear, tripodal, or based on other topologies, preorganizes the donor atoms in a specific spatial arrangement, thereby controlling the coordination geometry and stereochemistry of the final metal complex. kcl.ac.ukwikipedia.org This control is essential for tailoring the properties of the complex for specific applications. kcl.ac.uk

Complexation with Specific Transition Metal Ions

This compound and its derivatives exhibit a strong affinity for various transition metal ions, a characteristic that underpins their diverse applications. The electronic properties and steric factors of the ligand, along with the nature of the metal ion, dictate the stoichiometry, geometry, and stability of the resulting complexes.

Hydroxypyridinones, including this compound, are renowned for their high affinity for iron(III). kcl.ac.uknih.gov They typically form 3:1 ligand-to-metal complexes with Fe(III), resulting in a neutral and stable octahedral structure. kcl.ac.uk The efficiency of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe(III) concentration under specific conditions. A higher pFe³⁺ value indicates a greater affinity for iron. For instance, the hexadentate 3-hydroxypyridin-4-one ligand CP254 exhibits a log K of 33.2 and a pFe³⁺ of 27.24, highlighting its strong iron-binding capacity. nih.gov In comparison, the clinically used oral iron chelator deferiprone (B1670187), a 3-hydroxypyridin-4-one derivative, has a pFe³⁺ of 20.5. kcl.ac.uk The chelation process is rapid, with studies on polymeric chelators incorporating 3-hydroxypyridin-4-one moieties showing that 80% of iron(III) chelation is achieved within an hour and is nearly complete after five hours. nih.gov This high affinity and selectivity for iron(III) make these compounds effective agents for managing iron overload conditions. nih.govresearchgate.net

Table 1: Iron(III) Affinity of Selected Hydroxypyridinone Ligands

| Ligand | log K | pFe³⁺ | Reference |

| CP254 (hexadentate 3-hydroxypyridin-4-one) | 33.2 | 27.24 | nih.gov |

| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 37.2 | 20.5 | kcl.ac.uk |

| 1-Methyl-3-hydroxypyridin-2-one | 32 | 16 | nih.gov |

| 1-Hydroxypyridin-2-one | 27 | 16 | kcl.ac.uk |

The interaction of hydroxypyridinone-based compounds with zinc(II) is of particular interest in the context of metalloenzyme inhibition. nih.gov Metalloenzymes are proteins that require a metal ion, often zinc(II), for their catalytic activity. nih.gov Hydroxypyridinones can act as inhibitors by chelating the zinc(II) ion in the active site of these enzymes. nih.gov For example, 1-hydroxypyridine-2-thione (a related compound) has been shown to be a potent inhibitor of zinc-dependent metallo-β-lactamases. nih.gov The coordination of the hydroxypyridinone to the zinc(II) center disrupts the enzyme's function. nih.gov The affinity of these ligands for zinc(II) is generally lower than for iron(III), which provides a degree of selectivity. mdpi.com

This compound and its analogs also form stable complexes with copper(II). While the affinity for Cu(II) is typically lower than for Fe(III), it is still significant. mdpi.com The biological relevance of copper chelation by these compounds is an area of active investigation.

The coordination chemistry of cobalt(II) with hydroxypyridine derivatives reveals a diversity of structural possibilities. Depending on the specific ligand and reaction conditions, both mononuclear and polynuclear complexes can be formed. nih.govresearchgate.net In some instances, 3-hydroxypyridin-2-one can act as a monodentate ligand, coordinating to the cobalt(II) center through a single atom. researchgate.net In other cases, it can function as a bidentate chelator. researchgate.net The resulting complexes often exhibit a distorted octahedral geometry around the cobalt(II) ion. nih.govresearchgate.net For example, a cobalt(II) complex with 3-pyridinol and 3,5-difluorobenzoate shows a distorted octahedral geometry with the cobalt atom coordinated to two nitrogen atoms from the pyridinol ligands and four oxygen atoms from the benzoates and water molecules. researchgate.net

The strong chelating ability of hydroxypyridinones extends to a wide range of other hard metal and actinide ions. nih.govnih.gov These ligands show high affinity for trivalent ions like aluminum(III) and gallium(III), as well as for actinides such as plutonium(IV). nih.govmdpi.comresearchgate.net This has led to their investigation as decorporation agents for radioactive contaminants. nih.govresearchgate.net The coordination chemistry with lanthanides like gadolinium(III) and europium(III) is also of interest for applications in magnetic resonance imaging (MRI) and as luminescent probes. nih.govnih.govnih.gov For instance, a europium(III) complex with a 1-hydroxypyridin-2-one based ligand has been shown to have a quantum yield of 6.2% in aqueous solution. nih.gov The large ionic radii and flexible coordination geometries of lanthanides and actinides allow for the formation of stable complexes with high coordination numbers, often with multidentate hydroxypyridinone ligands. nih.gov

Metal-Ligand Cooperativity in Catalytic Processes

Metal-ligand cooperativity refers to the synergistic action of a metal center and its surrounding ligand in a catalytic transformation. nih.govvirginia.edu This concept is crucial for developing efficient catalysts, particularly with first-row transition metals. virginia.edu While direct evidence for this compound in such cooperative catalytic processes is not extensively documented in the provided search results, the principles of metal-ligand cooperativity are broadly applicable to transition metal complexes. nih.govrsc.org In a cooperative system, the ligand is not merely a spectator but actively participates in the reaction, for instance, by storing and transferring protons or electrons. nih.gov This can facilitate challenging two-electron redox processes that are often required for catalytic cycles. virginia.edu For example, cobalt(II) complexes with nitrilotriacetate and dipicolinate have been used as precatalysts in oligomerization reactions, demonstrating the catalytic potential of such systems. mdpi.com The design of ligands that can actively participate in bond activation and redox processes is a key strategy in the development of new and more efficient catalysts. virginia.edu

Role of Pyridonate Ligands in 3d Transition Metal Catalysis

The broader family of pyridonate ligands has been recognized for its versatility in coordinating with 3d transition metals, leading to catalytically active complexes. These ligands are known to stabilize various oxidation states of metals like iron, cobalt, and nickel, which are crucial for a range of catalytic transformations. The electronic properties of the pyridonate ring, which can be tuned by substituents, play a significant role in modulating the reactivity of the metal center. However, specific studies detailing the catalytic performance of this compound complexes with 3d transition metals, including data on reaction yields, turnover numbers, or mechanistic insights, are not available.

Development of Biomimetic Hydrogenase Models

The active sites of hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen, often feature iron centers coordinated by various ligands. Pyridonate-containing molecules have been explored as potential structural and functional mimics of the [Fe]-hydrogenase active site. These synthetic models aim to replicate the key coordination features and reactivity of the natural enzyme. While research has been conducted on related acylmethyl(hydroxymethyl)pyridine ligands in [Fe]-hydrogenase models, there is no specific literature describing the incorporation of this compound into such biomimetic systems or detailing the electrochemical or catalytic properties of the resulting complexes.

Structure Activity Relationships Sar in Biological Contexts of 1 Acetyl 3 Hydroxypyridin 2 One Derivatives

SAR Studies for Enzyme Inhibition

The structural features of 1-acetyl-3-hydroxypyridin-2-one derivatives have been systematically modified to understand and optimize their inhibitory activity against specific enzyme targets, notably Histone Deacetylases (HDACs) and Isocitrate Dehydrogenase (IDH1).

Histone Deacetylase (HDAC) Inhibition Profile and Selectivity (e.g., HDAC1, HDAC6, HDAC8)

Derivatives of 3-hydroxypyridine-2-thione, a related scaffold, have been developed as selective inhibitors of HDAC6 and HDAC8, while showing no activity against HDAC1. nih.gov Further SAR studies on these compounds, focusing on the linker and surface recognition groups, have led to the identification of potent HDAC6 and HDAC8 inhibitors that remain inactive against HDAC1. nih.gov

In a study of hydroxamic acid derivatives, which share the zinc-binding feature, compounds were designed to target the hydrophobic cavities of HDACs. nih.gov Molecular dynamics simulations revealed that different compounds showed preferential affinity for HDAC1, HDAC6, or HDAC8. nih.gov For example, compounds YSL-99, YSL-106, YSL-109, YSL-112, and YSL-116 had a greater affinity for HDAC1, while FH27 and YSL-121 favored HDAC6. nih.gov

The design of selective HDAC inhibitors is a significant challenge, but crucial for developing therapies with fewer side effects. nih.gov Structural differences in the "lid" interacting region between HDAC1 and HDAC3 can be exploited to explain the observed structure-activity relationships and guide the design of isoform-selective inhibitors. nih.gov

Table 1: Inhibition Data for Selected Hydroxamic Acid Derivatives against HDAC Isoforms

| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (nM) | HDAC8 IC50 (µM) |

|---|---|---|---|

| YSL-109 | 259.439 | 0.537 | 2.24 |

Isocitrate Dehydrogenase (IDH1) Inhibition and Mutant Selectivity

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, are common in certain cancers like glioma. acs.orgnih.gov These mutant enzymes have a new function: they convert α-ketoglutaric acid to D-2-hydroxyglutaric acid (D2HG), which contributes to cancer development. acs.orgnih.gov

Several 1-hydroxypyridin-2-one compounds have been identified as potent inhibitors of the mutant IDH1 enzyme (IDH1(R132H)), with Ki values as low as 140 nM. acs.orgnih.gov These inhibitors show weak to no activity against the wild-type (WT) IDH1, demonstrating high selectivity. acs.orgnih.gov X-ray crystallography has revealed that these inhibitors bind at the dimer interface of the enzyme, providing a structural basis for their high selectivity. acs.orgnih.gov

The inhibitory activity of these compounds against IDH1(R132C) correlates well with their activity against IDH1(R132H). acs.orgnih.gov Some of these inhibitors have also been found to be permeable through the blood-brain barrier and show potent, selective activity against glioma cells with the IDH1 R132H mutation. acs.org

Table 2: Inhibitory Activity of Selected Compounds against IDH1

| Compound | IDH1 R132H Ki (nM) | Selectivity vs WT IDH1 |

|---|---|---|

| Compound 2 | 190 | >60-fold |

| Compound 3 | 190 | >60-fold |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are crucial for managing conditions like Alzheimer's disease by preventing the breakdown of neurotransmitters. wikipedia.org Research has shown that modifying the hydroxyl group of hydroxypyridinone compounds can significantly enhance their ability to inhibit acetylcholinesterase (AChE). nih.gov Specifically, converting the hydroxyl group into an N,N-dimethylcarbamate group has been a successful strategy. nih.gov

To further explore this, second-generation libraries of hydroxypyridinone-carbamate derivatives were developed and computationally screened. nih.gov This led to the identification of promising candidates for AChE inhibition. nih.govnih.gov One approach involved attaching a benzyl (B1604629) ether linker between the carbamate (B1207046) and the hydroxypyridinone ring, while another positioned a second carbamate moiety on the N-substituent of the ring. nih.gov

Donepezil-pyridyl hybrids have also been investigated as multipotent inhibitors of both cholinesterases and monoamine oxidases. dovepress.com One such hybrid, DPH14, demonstrated potent inhibition of human recombinant butyrylcholinesterase (hBuChE) and was found to be a moderately selective inhibitor of human recombinant acetylcholinesterase (hAChE). dovepress.com Compared to the reference compound donepezil, DPH14 showed nearly equal potency for hAChE inhibition and was 8.8-fold more potent for hBuChE inhibition. dovepress.com

| Compound/Derivative | Target Enzyme | Key Structural Feature | Potency/Selectivity |

| Hydroxypyridinone-N,N-dimethylcarbamate | Acetylcholinesterase (AChE) | N,N-dimethylcarbamate group | Improved inhibitory activity |

| Donepezil-pyridyl hybrid (DPH14) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Hybrid structure | Potent hBuChE inhibitor, moderately selective hAChE inhibitor |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. rsc.orgnih.gov The 3-hydroxypyridin-4-one scaffold, being structurally similar to the known tyrosinase inhibitor kojic acid, has been a focal point of research. researchgate.netrsc.org Its ability to chelate copper ions within the enzyme's active site is crucial for its inhibitory action. rsc.orgnih.gov

Studies have explored various modifications to the hydroxypyridinone core to enhance tyrosinase inhibition. For instance, introducing an oxime ether moiety has yielded potent inhibitors of monophenolase activity. nih.govresearchgate.netnih.gov Increased lipophilicity of these derivatives was found to be an important factor for enhancing their inhibitory potential, as it facilitates binding to the hydrophobic pocket of the tyrosinase active site. nih.gov

Another successful strategy has been the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. rsc.orgnih.gov Among a series of such compounds, those with a single substitution on the phenyl ring generally showed better diphenolase inhibitory properties than those with multiple substitutions. nih.gov Specifically, a methyl group on the phenyl ring increased activity. nih.gov One of the most potent compounds in this series, designated 6i, was found to be a competitive inhibitor of the tyrosinase enzyme. rsc.orgrsc.org

| Derivative Class | Key Structural Feature | Target Activity | Notable Findings |

| Oxime ether derivatives | Oxime ether moiety | Monophenolase inhibition | Increased lipophilicity enhances potency |

| Benzyl hydrazide derivatives | Benzyl hydrazide substitution | Diphenolase inhibition | Mono-substituted compounds are generally more potent |

| Methyl-substituted benzyl hydrazide | Methyl group on phenyl ring | Diphenolase inhibition | Increased activity |

| Compound 6i | Specific benzyl hydrazide derivative | Competitive tyrosinase inhibition | Potent inhibitor |

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines like dopamine. acs.orgnih.gov Its inhibitors are used in the treatment of Parkinson's disease to increase the bioavailability of levodopa. nih.govnih.gov While nitrocatechol-based inhibitors are clinically used, concerns about their side effects have driven the search for alternatives. acs.orgnih.gov

3-Hydroxypyridin-4-ones and related heterocyclic compounds have been identified as non-catechol mimics that can potently inhibit COMT. nih.govnih.gov The parent unsubstituted N-substituted hydroxypyridinone shows no measurable inhibition. acs.org However, the introduction of aliphatic N-substituents leads to incremental improvements in potency. acs.org

Further SAR studies on 3-hydroxypyridin-4-one derivatives revealed that benzyl substitution on the ring nitrogen yielded the most potent COMT inhibitors in one series, with IC50 values in the low micromolar range. nih.gov Phenyl substitution resulted in lower potency compared to benzyl substitution. nih.gov Lengthening the alkyl chain between the phenyl ring and the nitrogen (phenylethyl, phenylpropyl, phenylbutyl) also decreased inhibitory activity compared to the benzyl group. nih.gov The addition of a methyl group to the para position of the benzyl ring did not significantly alter the inhibitory activity. nih.gov Bicyclic pyridones have also been identified as potent COMT inhibitors, with substituted benzyl groups attached to the basic nitrogen of the core scaffold providing the most potent compounds. nih.gov

| Derivative Class | Key Structural Feature | Potency |

| Unsubstituted N-hydroxypyridinone | - | No measurable inhibition |

| N-Aliphatic substituted hydroxypyridinones | Aliphatic N-substituents | Incremental improvements |

| N-Benzyl substituted 3-hydroxypyridin-4-ones | Benzyl group on nitrogen | Most potent in the series (μM range) |

| N-Phenyl substituted 3-hydroxypyridin-4-ones | Phenyl group on nitrogen | Lower potency than benzyl |

| N-Phenylethyl/propyl/butyl substituted 3-hydroxypyridin-4-ones | Longer alkyl chain | Lower potency than benzyl |

| Bicyclic pyridones with substituted benzyl groups | Substituted benzyl group on nitrogen | Potent inhibitors |

Pyridoxal (B1214274) Kinase Inhibition

Pyridoxal kinase (PDXK) is a crucial enzyme in the metabolism of vitamin B6, converting it to its active form, pyridoxal 5'-phosphate (PLP). nih.govwikipedia.org Elevated levels of PDXK and PLP have been linked to various cancers, including leukemia, making PDXK a promising therapeutic target. nih.govnih.govmedcraveonline.com

Research has focused on identifying inhibitors that can block the substrate-binding pocket of PDXK. nih.gov Through virtual screening of large compound libraries followed by molecular docking and dynamics simulations, several promising non-hydroxypyridinone inhibitors have been identified. nih.govnih.gov One such compound, ZINC095099376, emerged as a potent inhibitor with high binding affinity and specificity for the PDXK protein. nih.gov This compound was shown to interact with key residues within the substrate binding site, suggesting it competes with the natural substrate. nih.gov Further studies demonstrated that this compound could inhibit endogenous PDXK expression, reduce cell proliferation, and induce apoptosis in leukemic cells. nih.gov While the direct investigation of this compound derivatives as PDXK inhibitors is not extensively documented in the provided results, the general principles of targeting the substrate binding site would apply.

SAR in Antimicrobial and Antiviral Research

The ability of hydroxypyridinones to chelate metal ions is a key feature in their antimicrobial activity. mdpi.comnih.gov This action is thought to interfere with essential metal-dependent processes in microbes. nih.gov

Antibacterial Activity of Hydroxypyridinone Complexes

Hydroxypyridinone derivatives and their metal complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The chelation of metal ions like iron is a critical aspect of their mechanism, as iron is essential for microbial growth. mdpi.com

In one study, 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial effects. researchgate.net A derivative with a meta-methoxy group on the phenyl ring was the most active compound against S. aureus and E. coli, showing greater potency than the reference drug ampicillin. researchgate.net Other substitutions on the phenyl ring, such as ortho- and para-nitro and para-methoxy groups, also resulted in high antibacterial activity. researchgate.net

Hexadentate 3-hydroxypyridin-4-one (HPO) chelators and their dendrimeric derivatives have also been shown to have a marked inhibitory effect on the growth of both Gram-positive and Gram-negative bacteria. nih.gov The combination of a dendrimeric HPO chelator with the antibiotic norfloxacin (B1679917) exhibited a significant synergistic bactericidal effect against Staphylococcus aureus and Escherichia coli. nih.gov

The metal itself also plays a role in the antibacterial activity of these complexes. nih.govmdpi.com For example, iron(III) complexes of salen- and salophene-type ligands have shown promising antimicrobial effects against Gram-positive bacteria, with some exhibiting potency comparable to ciprofloxacin. nih.gov

| Derivative/Complex | Key Structural Feature | Target Bacteria | Notable Findings |

| 3-Hydroxypyridine-4-one with m-OCH3 phenyl | Meta-methoxy group | S. aureus, E. coli | More potent than ampicillin |

| 3-Hydroxypyridine-4-one with o/p-NO2, p-OCH3 phenyl | Nitro or methoxy (B1213986) groups | S. aureus, E. coli | High antibacterial activity |

| Dendrimeric HPO chelator + Norfloxacin | Dendrimeric structure | S. aureus, E. coli | Synergistic bactericidal effect |

| Iron(III) salophene complex | Iron(III) metal center | Gram-positive bacteria | Potency comparable to ciprofloxacin |

Antifungal Activity

Hydroxypyridinone derivatives have also demonstrated significant antifungal activity. mdpi.comnih.gov Ciclopirox (B875), a N-hydroxypyridone, is a known broad-spectrum fungicide. nih.gov Synthetic derivatives of ciclopirox have been shown to be effective against various fungi, including Cryptococcus neoformans. nih.gov

SAR studies on N-hydroxypyridone derivatives indicate that a lipophilic functional group at position six of the ring is important for antifungal efficacy. nih.gov Positions four and six were identified as sites where further substitutions could be tolerated, offering a starting point for optimization. nih.gov

In other studies of 3-hydroxypyridine-4-one derivatives, substitutions on a phenyl ring attached to the core structure influenced antifungal activity against Aspergillus niger. researchgate.net Derivatives with ortho-methoxy, ortho-hydroxy, and para-methyl substitutions showed the best activity. researchgate.net Generally, the antifungal effects of these derivatives against Candida albicans and A. niger were moderate. researchgate.net

| Compound/Derivative | Key Structural Feature | Target Fungi | Notable Findings |

| N-Hydroxypyridone derivatives | Lipophilic group at C6 | Cryptococcus neoformans | Lipophilicity at C6 is important for activity |

| 3-Hydroxypyridine-4-one with o-OCH3, o-OH, p-CH3 phenyl | Specific substitutions | Aspergillus niger | Best antifungal activity in the series |

Antiviral Activity of this compound Derivatives

The exploration of this compound and its derivatives as antiviral agents has been particularly focused on their potential as inhibitors of influenza virus endonuclease. The core structure, 3-hydroxypyridin-2(1H)-one, is a notable metal-binding pharmacophore, capable of chelating essential metal ions in the active sites of viral metalloenzymes. While specific research on the "1-acetyl" derivative is limited in published literature, extensive structure-activity relationship (SAR) studies have been conducted on derivatives of the parent compound, 3-hydroxypyridin-2(1H)-one, providing critical insights into the structural requirements for antiviral activity.

Influenza Endonuclease Inhibition

The influenza A virus polymerase acidic protein (PA) contains an endonuclease domain at its N-terminus (PAN) that is crucial for viral replication. This endonuclease, which features a bimetallic active site, is the target for the approved antiviral drug baloxavir (B560136) marboxil. Research has identified 3-hydroxypyridin-2(1H)-one derivatives as potent inhibitors of this enzyme. researchwithrutgers.comosti.govnih.gov

An X-ray crystallographic screening of a fragment library first identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating agent that binds to the two metal ions in the PAN active site. researchwithrutgers.comnih.gov This discovery prompted further investigation into the SAR of this scaffold. Studies have revealed two distinct binding modes for these inhibitors, which are influenced by the nature and position of substituents on the pyridinone ring. researchwithrutgers.comnih.gov

Key SAR findings for 3-hydroxypyridin-2(1H)-one derivatives as influenza endonuclease inhibitors are summarized below:

Position 1 (N1-substituent): The nitrogen of the pyridinone ring is a crucial interaction point. In many potent inhibitors, this position is unsubstituted, allowing the N-H group to act as a hydrogen bond donor. escholarship.org Replacing this hydrogen with other groups, such as a methyl group, can affect binding and activity.

Position 5: Substituents at this position significantly impact inhibitory activity. Introduction of aryl groups, such as a phenyl ring, can enhance potency. The nature of the substituent on this phenyl ring is also critical.

| Position on Pyridinone Ring | Substituent Type | Impact on Influenza Endonuclease Inhibition | Reference |

|---|---|---|---|

| Position 1 (N1) | Unsubstituted (N-H) | Often preferred; acts as a hydrogen bond donor in the active site. | escholarship.org |

| Position 3 | Hydroxyl (-OH) | Essential for activity; part of the metal-chelating pharmacophore. | researchwithrutgers.comnih.gov |

| Position 5 | Aryl or Arylalkyl groups | Significantly influences potency; substitution pattern on the aryl ring is critical. | researchwithrutgers.comnih.gov |

| Position 5 | Halogen (e.g., Chloro) | The initial fragment hit, 5-chloro-3-hydroxypyridin-2(1H)-one, demonstrated effective binding. | nih.gov |

| Position 6 | Aryl or Arylalkyl groups | Modulates binding and activity, often in conjunction with position 5 substituents. | researchwithrutgers.comnih.gov |

HIV Reverse Transcriptase and HBV DNA Replication

Currently, there is a lack of specific, publicly available research detailing the activity of this compound derivatives against HIV reverse transcriptase or Hepatitis B Virus (HBV) DNA replication. Research into inhibitors for these viral targets has historically focused on other classes of molecules, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, nih.govresearchgate.netnih.gov and nucleoside analogues for HBV. nih.govnih.gov While related heterocyclic structures have been explored for HIV, the specific SAR for the this compound scaffold in these contexts remains uncharacterized in the reviewed literature.

SAR in Antioxidant and Anti-Lipid Peroxidation Studies

The antioxidant potential of 3-hydroxypyridin-2-one (B1229133) derivatives is intrinsically linked to their chemical structure, particularly their ability to chelate metal ions and scavenge free radicals, which are key processes in mitigating lipid peroxidation.

The core structural feature responsible for this activity is the α-hydroxyketone moiety within the pyridinone ring. researchgate.net This configuration allows for the chelation of pro-oxidant metal ions like Fe²⁺ and Fe³⁺, which are catalysts for the Fenton reaction that generates highly reactive hydroxyl radicals. nih.gov By sequestering these ions, hydroxypyridinone derivatives can prevent the initiation step of lipid peroxidation. nih.govnih.gov

The structure-activity relationships for the antioxidant and anti-lipid peroxidation activities of hydroxypyridinone derivatives are influenced by several factors:

Metal Chelation: The 3-hydroxy-2-pyridinone scaffold acts as a bidentate chelator, forming stable complexes with iron. This activity is fundamental to preventing the metal-induced formation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov

Radical Scavenging: Beyond metal chelation, these derivatives can directly scavenge free radicals. The effectiveness of this action is highly dependent on the substituents on the pyridinone ring.

N1-Substituent: The presence of a hydrogen atom at the N1 position (an N-H group) appears to be crucial for potent radical scavenging activity. Studies comparing N-H compounds with N-CH₃ derivatives showed that the former are significantly better antioxidants, suggesting the N-H proton is a labile hydrogen that can be donated to neutralize radicals. nih.gov

Hydroxyl Groups: As with other phenolic antioxidants, the number and position of hydroxyl groups are paramount. nih.govnih.gov While the 3-hydroxy group is integral to the core scaffold's chelating ability, additional hydroxyl groups on other parts of the molecule, such as on aryl substituents, can enhance radical scavenging capacity. A catechol (ortho-dihydroxy) or pyrogallol (B1678534) (vicinal trihydroxy) moiety on a substituent generally increases antioxidant activity. mdpi.com

Electron-Donating Groups: The presence of electron-donating groups on the scaffold can stabilize the resulting radical after hydrogen donation, thereby increasing antioxidant potency. researchgate.net This is a well-established principle in the SAR of phenolic antioxidants.

| Structural Feature | Influence on Antioxidant/Anti-Lipid Peroxidation Activity | Mechanism | Reference |

|---|---|---|---|

| α-Hydroxyketone Moiety | Essential for activity. | Forms stable complexes with pro-oxidant metal ions (e.g., Fe²⁺, Fe³⁺), preventing ROS formation. | researchgate.netnih.gov |

| N1-H Group | Enhances radical scavenging activity compared to N-alkylated derivatives. | Provides a labile hydrogen atom for donation to free radicals. | nih.gov |

| Additional -OH Groups (e.g., Catechol) | Significantly increases radical scavenging capacity. | Lowers the bond dissociation energy of the O-H bond, facilitating hydrogen atom transfer. | mdpi.com |

| Electron-Donating Substituents | Generally increases antioxidant activity. | Stabilizes the antioxidant radical through resonance or inductive effects. | researchgate.net |

Computational and Theoretical Investigations of 1 Acetyl 3 Hydroxypyridin 2 One

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is instrumental in understanding potential biomolecular interactions. For 1-acetyl-3-hydroxypyridin-2-one, which belongs to the hydroxypyridinone (HOPO) class of compounds, docking studies primarily focus on its ability to interact with metalloenzymes due to the strong metal-chelating properties of the HOPO scaffold. nih.govmdpi.com

Prediction of Protein-Ligand Binding Modes and Orientation

The binding mode of hydroxypyridinone derivatives is largely dictated by the arrangement of the hydroxyl and keto-oxygen atoms, which act as a bidentate chelating unit for metal ions within the active sites of metalloenzymes. nih.govmdpi.com For this compound, the primary predicted binding mode involves the coordination of a metal ion (e.g., Fe³⁺, Zn²⁺, Cu²⁺) by the oxygen atoms of the 3-hydroxyl and 2-keto groups, forming a stable five-membered ring complex. rsc.org

Beyond metal chelation, the orientation of the ligand within the protein's binding pocket is influenced by other substituents. The N-acetyl group and the pyridinone ring itself can engage in additional interactions, such as:

Hydrophobic Interactions: The acetyl group and the heterocyclic ring can interact with nonpolar amino acid residues in the active site. nih.gov

π-π Interactions: The aromatic pyridinone ring can stack with the aromatic rings of amino acids like tyrosine, phenylalanine, or tryptophan. nih.gov

Identification of Key Active Site Interactions and Residues

The key interactions for hydroxypyridinone-based ligands depend on the nature of the target protein's active site.

Metalloenzymes: In enzymes containing metal cofactors (e.g., tyrosinase, histone deacetylases), the most critical interaction is the chelation of the active site metal ion. nih.gov For instance, in tyrosinase, hydroxypyridinone derivatives can outcompete histidine residues to chelate the copper ions in the active site. nih.gov

Non-metalloenzymes: In proteins lacking a metal cofactor, binding is governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The N-acetyl group of this compound could act as a hydrogen bond acceptor. Studies on related enzyme systems show that residues like tyrosine can form hydrogen bonds and that hydrophobic gates can exclude solvent from the active site, creating a favorable environment for the reaction. nih.gov

Table 1: General Active Site Interactions for Hydroxypyridinone Analogs

| Interaction Type | Key Residues/Components Involved | Relevance to this compound |

| Metal Chelation | Metal ions (Cu²⁺, Zn²⁺, Fe³⁺) | Primary binding mechanism in metalloenzymes via 3-OH and 2-C=O groups. nih.govmdpi.com |

| Hydrogen Bonding | Tyrosine, Aspartate, Serine | Possible interactions involving the acetyl carbonyl and hydroxyl groups. nih.gov |

| Hydrophobic Interactions | Leucine, Valine, Alanine, Phenylalanine | Interactions with the pyridinone ring and acetyl group. nih.gov |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Interaction with the aromatic pyridinone ring. nih.gov |

Calculation of Binding Energies and Affinities

The strength of the interaction between a ligand and a protein is quantified as its binding affinity. Computationally, this can be estimated through docking scores or more rigorous methods. Experimentally, it is often measured by values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.gov For metal chelators, a common measure of affinity for iron is the pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration at standard conditions; a higher pFe³⁺ value indicates stronger binding. rsc.orgnih.gov

Table 2: Binding Affinity Examples for Hydroxypyridinone Derivatives

| Compound/Derivative Type | Target | Affinity Metric | Reported Value |

| Hydroxypyridone-l-phenylalanine conjugate | Tyrosinase (monophenolase) | IC₅₀ | 12.6 µM nih.gov |

| Hydroxypyridone-l-phenylalanine conjugate | Tyrosinase (diphenolase) | IC₅₀ | 4.01 µM nih.gov |

| Kojic acid derivative (106) | Tyrosinase | Kᵢ | 17.17 µM nih.gov |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Iron (Fe³⁺) | pFe³⁺ | 22.0 rsc.orgrsc.org |

| Deferiprone (B1670187) (clinical standard) | Iron (Fe³⁺) | pFe³⁺ | 20.6 rsc.orgrsc.org |

| Hexadentate 3,4-HOPO (TREN-tris-3,4-HOPO) | Iron (Fe³⁺) | pFe³⁺ | 27.6 mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound from first principles.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

DFT is widely used to model the electronic properties of organic molecules with high accuracy relative to its computational cost. nanobioletters.com

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electrons within a molecule, which is fundamental to its structure and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. mdpi.com Theoretical reactivity indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative framework for studying and comparing the reactivity of different molecules. mdpi.comnih.gov

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. mdpi.com |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the ability of a species to accept electrons. mdpi.comnih.gov |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating ability relative to a standard (Tetracyanoethylene). |

Spectroscopic Property Prediction: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.orgnih.gov By calculating the energies of electronic transitions (e.g., HOMO→LUMO), TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correlate to the position and intensity of peaks in an experimental spectrum. scirp.orgscirp.org Similarly, DFT can be used to calculate vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. nanobioletters.comnih.gov

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis: Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for converting between them. nih.govbiomedres.us For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the pyridinone nitrogen. DFT calculations can be used to map the potential energy surface of this rotation, identifying the lowest-energy (most stable) conformations.

Tautomeric Equilibria: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The parent compound, 3-hydroxypyridine (B118123), exhibits a well-studied tautomeric equilibrium between its enol form (3-hydroxypyridine) and its keto form (3-pyridone). researchgate.netresearchgate.net This equilibrium is highly sensitive to the environment. In the gas phase or in nonpolar solvents, the aromatic enol form is favored. researchgate.net However, in polar, protic solvents like water, the zwitterionic keto tautomer is significantly stabilized by hydrogen bonding and can exist in nearly equal proportion to the enol form. researchgate.netrsc.org

For this compound, the presence of the N-acetyl group prevents the formation of the specific zwitterionic tautomer observed in 3-hydroxypyridine because the nitrogen atom is already substituted. The molecule is "locked" in the pyridin-2-one form. However, keto-enol tautomerism involving the acetyl group itself (enolizing to a vinyl alcohol) is theoretically possible, although the diketo form is generally expected to be overwhelmingly favored.

Table 4: Factors Influencing Tautomeric Equilibrium of 3-Hydroxypyridine

| Factor | Effect on Equilibrium (3-hydroxypyridine ⇌ 3-pyridone) |

| Solvent Polarity | Increasing polarity (e.g., from cyclohexane (B81311) to water) shifts the equilibrium toward the more polar zwitterionic keto form. researchgate.net |

| Hydrogen Bonding | Protic solvents (e.g., water) stabilize the keto form through hydrogen bonds. researchgate.net |

| Encapsulation | A hydrophobic environment (e.g., inside a cyclodextrin (B1172386) cavity) shifts the equilibrium back toward the less polar enol form. rsc.org |

| Substitution | Substitution at the nitrogen atom, as in this compound, prevents the pyridone/hydroxypyridine tautomerism. |

Elucidation of Reaction Mechanisms Through Computational Methods

Information regarding the computational elucidation of reaction mechanisms involving this compound is not available in the current body of scientific literature.

Transition State Analysis and Reaction Pathways

No data from transition state analyses or the mapping of reaction pathways for this compound has been published.

Energy Landscape Mapping for Chemical Transformations

There are no available studies that map the energy landscape for the chemical transformations of this compound.

Spectroscopic and Structural Characterization Methodologies for 1 Acetyl 3 Hydroxypyridin 2 One and Its Complexes

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrational modes of the functional groups within 1-acetyl-3-hydroxypyridin-2-one. The FT-IR spectrum provides valuable information on the molecular bonding and structure.

For this compound, key vibrational bands are expected that correspond to its distinct functional moieties. The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the high-frequency region, generally around 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The pyridinone ring carbonyl and the acetyl carbonyl are expected to show strong absorption bands in the region of 1700-1600 cm⁻¹. Specifically, the amide-like carbonyl of the pyridinone ring and the ketone carbonyl of the acetyl group will have distinct frequencies. Aromatic C=C and C-N stretching vibrations from the pyridine (B92270) ring typically appear in the 1600-1400 cm⁻¹ range.

Upon complexation with a metal, such as tin (Sn), significant shifts in these vibrational frequencies occur, providing evidence of coordination. For instance, a shift in the C=O and O-H stretching frequencies can indicate that the metal ion has coordinated to the molecule through the oxygen atoms of the carbonyl and hydroxyl groups.

Interactive Data Table: Predicted FT-IR Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |

|---|---|---|

| O-H (hydroxyl) | ~3400-3200 (broad) | Stretching |

| C-H (aromatic) | ~3100-3000 | Stretching |

| C-H (acetyl) | ~3000-2850 | Stretching |

| C=O (acetyl) | ~1715-1690 | Stretching |

| C=O (pyridinone) | ~1660-1640 | Stretching |

| C=C (aromatic) | ~1600-1450 | Stretching |

| C-N (ring) | ~1400-1300 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in this compound. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) provide information about adjacent protons.

In the ¹H NMR spectrum of this compound, a singlet peak corresponding to the three protons of the acetyl methyl group (CH₃) is expected in the upfield region, typically around δ 2.0-2.5 ppm. The protons on the pyridine ring will appear in the downfield aromatic region (typically δ 6.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituent groups. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Carbon (¹³C) NMR

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbons of the acetyl and pyridinone groups are expected to resonate at the most downfield positions (typically δ 160-200 ppm) due to the strong deshielding effect of the oxygen atoms. The carbon atom of the acetyl methyl group will appear at a much higher field (upfield), typically in the δ 20-30 ppm range. The sp²-hybridized carbons of the pyridine ring will have signals in the aromatic region (δ 100-150 ppm).

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.3 | ~25 |

| Pyridine Ring H | ~6.5 - 8.0 | ~110 - 150 |

| Hydroxyl OH | Variable (broad) | - |

| Acetyl C=O | - | ~195 |

| Pyridinone C=O | - | ~165 |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR)

When this compound acts as a ligand to form complexes with metals like tin, heteronuclear NMR spectroscopy becomes highly valuable. ¹¹⁹Sn NMR is particularly useful for studying organotin complexes. nih.gov The chemical shift in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the ligands attached to it. np-mrd.org

For an organotin(IV) complex of this compound, the ¹¹⁹Sn chemical shift would provide direct evidence of the coordination environment around the tin center. A significant change in the ¹¹⁹Sn chemical shift compared to the starting organotin precursor would confirm complex formation. kcl.ac.uk The coordination number of tin can often be inferred from the chemical shift value, with different ranges corresponding to four-, five-, six-, or seven-coordinate tin species.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.